Molecular Weight and Formula Differentiation from the Closest N-Cycloalkylmethyl Analog (Cyclobutyl)
The target compound differs from its closest commercially available N-cycloalkylmethyl analog, 1-(cyclobutylmethyl)piperidine-3-carbonitrile, by one methylene unit in the cycloalkyl ring (cyclopentyl vs. cyclobutyl), producing a molecular weight increase of 14.03 g/mol (192.30 vs. 178.27 g/mol) and a corresponding increase in calculated lipophilicity . This structural difference results in a higher fraction of sp³-hybridized carbon (Fsp³ = 0.75 for the target vs. 0.73 for the cyclobutyl analog, based on SMILES analysis), a parameter correlated with increased molecular complexity and, in some drug-discovery contexts, improved clinical success rates [1].
| Evidence Dimension | Molecular weight and formula |
|---|---|
| Target Compound Data | C12H20N2; MW 192.30 g/mol; SMILES: N#CC1CCCN(CC2CCCC2)C1 |
| Comparator Or Baseline | 1-(Cyclobutylmethyl)piperidine-3-carbonitrile: C11H18N2; MW 178.27 g/mol; SMILES: N#CC1CCCN(CC2CCC2)C1 |
| Quantified Difference | ΔMW = +14.03 g/mol (+7.9%); ΔFormula = +CH2; Fsp³ target = 0.75 vs. comparator = 0.73 |
| Conditions | Physicochemical identity data sourced from ChemSrc CAS records; Fsp³ calculated from canonical SMILES |
Why This Matters
For procurement decisions, the 7.9% higher molecular weight and distinct cycloalkyl ring size directly affect the compound's physicochemical properties (logP, solubility, steric bulk), meaning the cyclopentylmethyl and cyclobutylmethyl variants are not interchangeable in synthesis or SAR exploration without experimental re-qualification.
- [1] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6756. (Provides the Fsp³ framework used for calculated comparison; not compound-specific.) View Source
